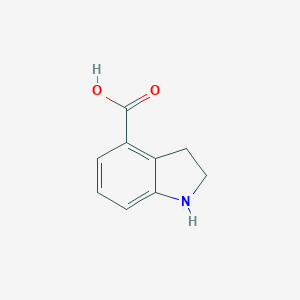

2,3-Dihydro-1H-indole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSKCVIVEMHMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621138 | |

| Record name | 2,3-Dihydro-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175647-03-7 | |

| Record name | 2,3-Dihydro-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydro-1H-indole-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-indole-4-carboxylic acid (also known as indoline-4-carboxylic acid), a heterocyclic building block of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, analytical characterization methods, and its applications as a key intermediate in the synthesis of pharmacologically active agents. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical development.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The partial reduction of the indole ring to a 2,3-dihydroindole (indoline) system offers a three-dimensional structural variation while retaining key pharmacophoric features. This compound, in particular, has emerged as a valuable synthetic intermediate. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid on a conformationally flexible bicyclic core, makes it an attractive starting material for the synthesis of diverse compound libraries targeting a range of biological endpoints, particularly in the realm of neuroprotective agents.[2]

Chemical Identity and Physicochemical Properties

IUPAC Name and CAS Number

-

IUPAC Name: this compound

-

Synonyms: Indoline-4-carboxylic acid

-

CAS Number: 175647-03-7

Physicochemical Properties

Experimental data for this compound is not widely published. However, based on the properties of related indole carboxylic acids and general principles, the following properties can be anticipated. The carboxylic acid functional group is expected to increase the melting point and aqueous solubility at physiological pH compared to the parent indoline scaffold.[3]

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₉H₉NO₂ | Calculated |

| Molecular Weight | 163.17 g/mol | Calculated |

| Appearance | Off-white to light brown solid | Analogy to similar compounds |

| Melting Point | >200 °C | Based on related indole carboxylic acids |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in non-polar solvents. Expected to be soluble in aqueous base. | General properties of carboxylic acids[3] |

| pKa | ~4-5 (for the carboxylic acid) | Typical range for benzoic acid derivatives |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of the corresponding indole, indole-4-carboxylic acid. A general and reliable method involves the use of sodium borohydride in a carboxylic acid medium, which serves as both the reducing agent activator and the solvent.[4]

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of Indole-4-carboxylic Acid

This protocol is based on established methods for the reduction of indoles.[2][4]

Materials:

-

Indole-4-carboxylic acid

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-4-carboxylic acid (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride (2-3 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring and the aliphatic protons of the dihydropyrrole ring. The chemical shifts and coupling patterns will be distinct from the starting indole.

-

¹³C NMR Spectroscopy: The carbon NMR will show the presence of aliphatic carbons corresponding to C2 and C3 of the indoline ring, in addition to the aromatic and carboxyl carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound (m/z = 164.07 [M+H]⁺ or 162.05 [M-H]⁻).

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a typical starting point for method development.

Applications in Drug Discovery and Development

This compound is a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The indoline core is a key feature in a number of biologically active compounds.

Precursor for Neuroprotective Agents

The 2,3-dihydroindole nucleus is a scaffold for compounds with neuroprotective and antioxidant properties. This makes this compound a valuable starting material for the synthesis of novel melatonin analogues and other compounds targeting neurological disorders.[2]

Role as a Synthetic Intermediate

The carboxylic acid and the secondary amine functionalities of this compound provide two reactive handles for further chemical modifications. The carboxylic acid can be converted to esters, amides, or other functional groups, while the amine can be acylated, alkylated, or used in cyclization reactions. This allows for the rapid generation of diverse chemical libraries for high-throughput screening.

Logical Flow of Application in Drug Discovery

Caption: Utilization of this compound in a typical drug discovery cascade.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of neuroscience. Its straightforward synthesis from readily available starting materials and its bifunctional nature make it an important tool for medicinal chemists. This guide provides the foundational knowledge for the synthesis, characterization, and application of this important chemical entity.

References

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. Retrieved January 5, 2026, from [Link]

-

Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. (n.d.). Rhodium.ws. Retrieved January 5, 2026, from [Link]

-

Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022, November 2). Molecules. Retrieved January 5, 2026, from [Link]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1H-indole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indole-4-carboxylic acid, also known as indoline-4-carboxylic acid, is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its rigid, bicyclic scaffold, composed of a fused benzene and pyrrolidine ring, provides a valuable framework for the design of novel therapeutic agents. The carboxylic acid functionality at the 4-position offers a key site for chemical modification and interaction with biological targets. Indoline derivatives have demonstrated a wide range of pharmacological activities, making a thorough understanding of their fundamental physicochemical properties essential for their successful application in the synthesis of new chemical entities.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In light of the limited availability of direct experimental data for this specific molecule, this document also serves as a practical manual, offering detailed, field-proven experimental protocols for the determination of its key characteristics. This dual approach is designed to empower researchers to both understand the foundational properties of this compound and to confidently generate reliable experimental data where it is currently lacking.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some basic properties are established, several key experimental values have not been widely reported in the scientific literature.

| Property | Value | Source |

| Chemical Structure |  | |

| CAS Number | 175647-03-7 | |

| Molecular Formula | C₉H₉NO₂ | |

| Molecular Weight | 163.17 g/mol | |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| pKa | Not available | |

| Solubility | Not available | [3] |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. The methodologies are selected for their reliability and common usage in research and industrial settings.

Melting Point Determination: Capillary Method

The melting point is a fundamental physical property that provides an indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Caption: Workflow for Melting Point Determination.

-

Sample Preparation:

-

Measurement:

-

Place the packed capillary tube into the sample holder of a melting point apparatus.[6]

-

Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point (a preliminary rapid determination can be performed to find an approximate value).

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[6]

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[6]

-

-

Data Analysis:

-

The melting point is reported as the range between the two recorded temperatures.

-

Perform at least two additional measurements to ensure reproducibility.

-

Causality Behind Experimental Choices:

-

A slow heating rate near the melting point is crucial for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.

-

Using a small, tightly packed sample ensures uniform heat transfer throughout the solid.[7]

Acidity Constant (pKa) Determination: Potentiometric Titration

The pKa is a measure of the acidity of the carboxylic acid group. It is a critical parameter in drug development as it influences the charge state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for determining pKa values.[8]

Caption: Workflow for pKa Determination via Potentiometric Titration.

-

Preparation:

-

Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[9]

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M). A co-solvent such as methanol or ethanol may be used if the compound has low aqueous solubility, but the pKa value will be for that specific solvent system.[8]

-

Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).[10]

-

-

Titration:

-

Place a known volume of the sample solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) from a burette.[11]

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[9]

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

Determine the equivalence point from the inflection point of the titration curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) against the volume.

-

The volume of titrant at the half-equivalence point is half the volume required to reach the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.[3]

-

Perform the titration in triplicate to ensure accuracy.[9]

-

Causality Behind Experimental Choices:

-

Using CO₂-free water is important because dissolved carbon dioxide can form carbonic acid, which would interfere with the titration of the sample acid.

-

Allowing the pH to stabilize after each addition of titrant is crucial for obtaining an accurate titration curve, as the acid-base reaction needs time to reach equilibrium.[9]

Solubility Determination: UV-Vis Spectrophotometry

Solubility is a critical parameter that influences a drug's dissolution rate and bioavailability. For compounds with a UV-active chromophore, such as the indole nucleus, UV-Vis spectrophotometry provides a sensitive method for determining solubility.[8]

Caption: Workflow for Solubility Determination using UV-Vis Spectrophotometry.

-

Preparation of a Calibration Curve:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution across the UV-Vis spectrum.[12]

-

Prepare a series of standard solutions of the compound in the solvent of interest with accurately known concentrations.[13]

-

Measure the absorbance of each standard solution at the λmax.[13]

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Sample Preparation and Measurement:

-

Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer of a specific pH, or an organic solvent) in a sealed container.[12]

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

Separate the undissolved solid from the saturated solution by filtration (using a filter that does not adsorb the compound) or centrifugation.[12]

-

Carefully take an aliquot of the clear saturated supernatant and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.[12]

-

-

Data Analysis:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in that solvent at that temperature.

-

Causality Behind Experimental Choices:

-

Equilibrating the sample for an extended period ensures that the solution is truly saturated and the measured solubility is the thermodynamic solubility.[12]

-

The use of a calibration curve is essential for converting the measured absorbance, which is a relative value, into an absolute concentration.[13]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[14]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydropyrrole ring, the N-H proton, and the carboxylic acid proton. The chemical shift of the carboxylic acid proton is typically found far downfield, often above 10 ppm.[15]

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-185 ppm.[16]

Protocol Outline:

-

Dissolve 5-10 mg of the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14]

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.[17]

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei in the molecule.[18]

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are:

-

O-H stretch: A very broad band in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.[19]

-

C=O stretch: A strong, sharp absorption between 1760-1690 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[19]

-

C-O stretch: A band in the 1320-1210 cm⁻¹ region.[19]

-

N-H stretch: A moderate absorption around 3400-3300 cm⁻¹ for the secondary amine in the indoline ring.

Protocol Outline:

-

Prepare the sample, typically as a KBr pellet or a thin film.

-

Obtain the IR spectrum using an FTIR spectrometer.[20]

-

Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.[21]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[22]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (163.17 g/mol ).

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[15]

Protocol Outline:

-

Dissolve a small amount of the sample in a suitable volatile solvent.[23]

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.[24]

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.[25]

Chemical Stability and Reactivity

The indoline core is generally stable, but can be susceptible to oxidation to the corresponding indole, especially in the presence of oxidizing agents or under certain catalytic conditions.[26] The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. The reactivity of the aromatic ring is influenced by the electron-donating nature of the nitrogen atom, making it susceptible to electrophilic substitution. The stability of the compound under various conditions (e.g., pH, light, temperature) should be assessed using stability-indicating methods, such as HPLC, to determine its shelf-life and appropriate storage conditions.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in the synthesis of more complex molecules. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Carboxylic acid derivatives of indoles have been investigated for a variety of therapeutic applications, including as anticancer agents and as ligands for dopamine receptors.[27][28] The ability to functionalize both the carboxylic acid group and the nitrogen atom allows for the creation of diverse chemical libraries for high-throughput screening.

Conclusion

This technical guide has provided a comprehensive overview of the known physicochemical properties of this compound and, more importantly, has detailed the experimental protocols necessary for the determination of its key characteristics. For researchers and drug development professionals working with this and related compounds, the ability to generate high-quality, reliable data is paramount. The methodologies and workflows presented herein are intended to serve as a practical resource to facilitate the thorough characterization of this important synthetic building block, thereby enabling its effective application in the advancement of chemical and pharmaceutical research.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medpharma12.com [medpharma12.com]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. web.mit.edu [web.mit.edu]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. rjptonline.org [rjptonline.org]

- 14. chem.latech.edu [chem.latech.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. books.rsc.org [books.rsc.org]

- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. echemi.com [echemi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. fiveable.me [fiveable.me]

- 23. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 24. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. youtube.com [youtube.com]

- 26. Kinetic resolution of indolines by asymmetric hydroxylamine formation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of 2,3-Dihydro-1H-indole-4-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydro-1H-indole-4-carboxylic Acid

Abstract

2,3-Dihydro-1H-indole, commonly known as indoline, is a privileged scaffold in medicinal chemistry. The introduction of a carboxylic acid moiety at the 4-position creates this compound, a versatile building block for the synthesis of complex pharmaceutical agents and bioactive molecules. This guide provides a comprehensive overview of a primary synthetic route to this valuable compound, detailing not just the procedural steps but the underlying chemical principles. We present a robust experimental protocol, a full suite of characterization techniques for structural verification and purity assessment, and a discussion of the compound's significance in modern drug discovery.

Introduction: The Significance of the Indoline-4-Carboxylic Acid Scaffold

The indoline ring system is a core component of numerous natural products and synthetic drugs, valued for its rigid, three-dimensional structure and its ability to engage in various biological interactions. The addition of a carboxylic acid group, a key pharmacophoric element, enhances the molecule's potential for forming critical hydrogen bonds and salt bridges with biological targets.[1][2] The carboxylic acid moiety is present in over 450 marketed drugs, highlighting its importance.[1][2]

Indole-based compounds, the aromatic precursors to indolines, are widely used as intermediates in pharmaceutical development, particularly in the design of agents targeting neurological disorders and as enzyme inhibitors.[3] The reduction of the indole C2-C3 double bond to form the indoline structure alters the geometry and electronic properties of the molecule, providing a distinct vector for substituent placement and enabling exploration of new chemical space. This guide focuses on the synthesis of the 4-carboxylic acid derivative, a key intermediate for creating novel therapeutic candidates.

Strategic Approach to Synthesis: From Indole to Indoline

The most direct and widely employed strategy for the synthesis of indolines is the reduction of the corresponding indole derivative.[4][5] Catalytic hydrogenation stands out as an efficient, clean, and scalable method for this transformation. The choice of catalyst and reaction conditions is paramount to ensure selective reduction of the pyrrole ring's double bond without affecting the benzene ring or the carboxylic acid group.

Core Synthetic Pathway: Catalytic Hydrogenation

The conversion of Indole-4-carboxylic acid to this compound is achieved via heterogeneous catalytic hydrogenation. This process involves the addition of molecular hydrogen (H₂) across the C2-C3 double bond in the presence of a metal catalyst.

Causality Behind Experimental Design:

-

Catalyst Selection: Precious metal catalysts such as Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C) are highly effective for indole reduction.[6][7] Pd/C is often preferred due to its excellent activity, selectivity, and cost-effectiveness. The solid carbon support allows for easy removal of the catalyst from the reaction mixture by simple filtration, simplifying the purification process.[8]

-

Hydrogen Source & Pressure: Molecular hydrogen (H₂) is the ideal reductant as the only byproduct is water (from the reduction of the carboxylic acid, if it were to occur, which is avoided under these conditions). Applying moderate to high pressure (e.g., 3-60 bar) increases the concentration of dissolved hydrogen in the solvent, thereby accelerating the reaction rate.[9][10]

-

Solvent Choice: Solvents like methanol, ethanol, or acetic acid are commonly used. They are capable of dissolving the starting material and are stable under hydrogenation conditions. Acetic acid can be particularly beneficial as it can help maintain the catalyst's activity and protonate the indole nitrogen, which may facilitate the reduction.

The overall synthetic workflow is depicted in the diagram below.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods for indole hydrogenation. Researchers should perform their own risk assessment and optimization.

Objective: To synthesize this compound via catalytic hydrogenation of Indole-4-carboxylic acid.

Materials:

-

Indole-4-carboxylic acid (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol % Pd)

-

Methanol (or Glacial Acetic Acid), reaction grade

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂) or Argon (Ar)

-

Celite®

Equipment:

-

Parr hydrogenator or a similar high-pressure reaction vessel

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Vessel Preparation: Charge the high-pressure reaction vessel with Indole-4-carboxylic acid (e.g., 5.0 g) and a magnetic stir bar.

-

Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add the 10% Pd/C catalyst (e.g., 0.5 g). Rationale: The wet catalyst is used to mitigate its pyrophoric nature. The inert atmosphere prevents premature reaction with air.

-

Solvent Addition: Add the solvent (e.g., 100 mL of methanol) to the vessel. Seal the vessel securely.

-

Inerting: Purge the vessel with the inert gas 3-5 times to remove all oxygen. Then, purge the vessel with hydrogen gas 3-5 times. Rationale: Removing all oxygen is critical for safety to prevent the formation of an explosive H₂/O₂ mixture in the presence of a catalyst.

-

Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi or ~3.5 bar). Begin vigorous stirring and heat to the target temperature (e.g., 50 °C) if necessary. Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or HPLC.[10] The reaction is typically complete within 4-24 hours.

-

Reaction Quench & Filtration: After completion, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[10] Rationale: Celite prevents the fine catalyst particles from clogging the filter paper. Wash the filter cake with small portions of the reaction solvent (e.g., 2 x 20 mL methanol) to ensure complete recovery of the product.

-

Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.[11]

Characterization and Structural Elucidation

Confirming the identity and purity of the final compound is a critical step. A combination of spectroscopic techniques provides unambiguous structural evidence.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 90924-45-1 (for the parent indoline) |

NMR Spectroscopy

The most definitive evidence for the reduction of the indole ring comes from NMR spectroscopy. The disappearance of the characteristic C2-H and C3-H signals of the indole and the appearance of two new aliphatic methylene (CH₂) signals are key indicators.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.5 | br s | 1H | H OOC- | The carboxylic acid proton is highly deshielded and often appears as a broad singlet.[12] |

| ~7.5-7.6 | d | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid. |

| ~7.1-7.2 | t | 1H | Ar-H | Aromatic proton para to the carboxylic acid. |

| ~6.6-6.7 | d | 1H | Ar-H | Aromatic proton ortho to the nitrogen. |

| ~5.5-6.0 | br s | 1H | N-H | The amine proton signal can be broad. |

| ~3.5-3.6 | t | 2H | C(H ₂)-N | Methylene protons adjacent to the nitrogen at the C2 position. |

| ~3.0-3.1 | t | 2H | Ar-C(H ₂) | Methylene protons adjacent to the aromatic ring at the C3 position. |

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170 | C =O |

| ~150 | Ar-C -N |

| ~130 | Ar-C -COOH |

| ~128 | Ar-C H |

| ~125 | Ar-C -C3 |

| ~115 | Ar-C H |

| ~108 | Ar-C H |

| ~48 | C 2-N |

| ~29 | C 3-Ar |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Expected Characteristic IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 3300-3400 | Medium | N-H stretch | Characteristic of the secondary amine in the indoline ring.[13] |

| 2500-3300 | Broad, Strong | O-H stretch | The very broad signal is due to hydrogen bonding in the carboxylic acid dimer.[14][15][16] |

| ~1680-1710 | Strong, Sharp | C=O stretch | Carbonyl stretch of the carboxylic acid, conjugated with the aromatic ring.[14][15] |

| ~1210-1320 | Strong | C-O stretch | Associated with the carboxylic acid group.[14] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Expected Molecular Ion (M⁺): m/z = 163 (for [M+H]⁺ in ESI+)

-

High-Resolution MS (HRMS): Calculated for C₉H₁₀NO₂ [M+H]⁺: 164.0601; Found: 164.060x.

-

Key Fragmentation: A prominent fragment would be the loss of the carboxylic acid group (-COOH, 45 Da), leading to a fragment ion at m/z = 118, corresponding to the indoline cation.

Conclusion and Future Outlook

This guide outlines a reliable and straightforward synthesis of this compound via catalytic hydrogenation. The detailed protocol and comprehensive characterization data provide a solid foundation for researchers to produce and validate this important chemical building block. The structural features of this molecule—a constrained bicyclic amine coupled with a versatile carboxylic acid handle—make it an exceptionally valuable starting point for the development of novel small-molecule therapeutics. Its application in constructing libraries of compounds for high-throughput screening or for targeted synthesis in drug discovery programs will continue to be an area of active and fruitful research.[17]

References

A complete list of sources cited within this document is provided below for verification and further reading.

-

SpectraBase. 1H-isoindole-4-carboxylic acid, 2,3-dihydro-3-oxo-2-(2-phenylethyl)- - Optional[1H NMR] - Spectrum. Available from: [Link]

-

PubChem. 1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl- | C10H11NO2. Available from: [Link]

-

Molbase. Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. Available from: [Link]

-

Royal Society of Chemistry. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Chemical Science. 2017. Available from: [Link]

-

MDPI. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules. 2022. Available from: [Link]

-

Taylor & Francis Online. A Practical Synthesis of Indole-2-carboxylic Acid. 2017. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of indolines. Available from: [Link]

-

University of Calgary. IR: carboxylic acids. Available from: [Link]

-

SciSpace. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. 2017. Available from: [Link]

-

SpectraBase. 1H-isoindole-4-carboxylic acid, 2-[(2-fluorophenyl)methyl]-2,3-dihydro-3-oxo- - Optional[FTIR] - Spectrum. Available from: [Link]

-

National Institutes of Health. 3-Carboxymethyl-1H-indole-4-carboxylic acid. Acta Crystallographica Section E. 2012. Available from: [Link]

-

Chinese Chemical Society. Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry. 2022. Available from: [Link]

- Google Patents. WO2008072257A2 - Process for the preparation of indole derivatives. 2008.

-

Royal Society of Chemistry. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. 2014. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. 2024. Available from: [Link]

-

National Institutes of Health. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Beilstein Journal of Organic Chemistry. 2019. Available from: [Link]

-

ResearchGate. Synthesis of indole‐N‐carboxylic acids. 2021. Available from: [Link]

-

ResearchGate. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. 2017. Available from: [Link]

-

ACS Publications. Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry. 2019. Available from: [Link]

-

MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. International Journal of Molecular Sciences. 2021. Available from: [Link]

-

ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. 2003. Available from: [Link]

- Google Patents. US2255421A - Process for purification of carboxylic acids. 1941.

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]

-

PubMed. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. 2022. Available from: [Link]

-

Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available from: [Link]

-

National Institutes of Health. Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. 2016. Available from: [Link]

-

RSC Publishing. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. 2023. Available from: [Link]

-

Royal Society of Chemistry. Spectra and physical data of (A2). Available from: [Link]

-

ResearchGate. Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. 2005. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. 2025. Available from: [Link]

-

National Institutes of Health. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. 2012. Available from: [Link]

-

NIST. Benzoic acid, 2,3-dihydroxy-. NIST Chemistry WebBook. Available from: [Link]

-

mzCloud. Indole 3 carboxylic acid. Available from: [Link]

-

WIPO PatentScope. WO2024042163 - NOVEL SUBSTITUTED 2,3,4,9-TETRAHYDRO-1H-PYRIDO[3,4-B]INDOLE CARBOXYLIC ACID DERIVATIVES.... 2024. Available from: [Link]

Sources

- 1. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indoline synthesis [organic-chemistry.org]

- 6. prepchem.com [prepchem.com]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. scispace.com [scispace.com]

- 10. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 11. US2255421A - Process for purification of carboxylic acids - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. echemi.com [echemi.com]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Retrosynthetic Analysis of the 2,3-Dihydro-1H-indole-4-carboxylic Acid Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1H-indole, or indoline, scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The strategic incorporation of a carboxylic acid group at the 4-position further enhances its utility as a versatile building block for the synthesis of novel therapeutic agents. This guide provides an in-depth retrosynthetic analysis of 2,3-dihydro-1H-indole-4-carboxylic acid, exploring key disconnections and outlining scientifically robust synthetic strategies.

Introduction: The Significance of the Indoline-4-Carboxylic Acid Core

The indoline ring system, a saturated analog of indole, offers a three-dimensional architecture that is often desirable for optimizing ligand-receptor interactions. The carboxylic acid functionality at the C4 position provides a handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of new chemical entities with improved pharmacokinetic and pharmacodynamic profiles.

Retrosynthetic Analysis: Deconstructing the Target Scaffold

A logical retrosynthetic analysis of this compound reveals several strategic disconnections. These approaches primarily focus on either the formation of the heterocyclic ring or the introduction of the carboxylic acid functionality at a late stage.

Figure 1: Primary retrosynthetic disconnections for the this compound scaffold.

The three primary retrosynthetic strategies are:

-

Formation of the Indoline Ring: This involves the cyclization of a suitably substituted benzene derivative. Key approaches include reductive cyclization of nitro compounds and intramolecular Heck reactions.

-

C4-Functionalization of a Pre-formed Indoline Core: This strategy relies on the introduction of the carboxylic acid group onto an existing indoline scaffold, for example, via ortho-lithiation.

-

Reduction of the Corresponding Indole: This is a straightforward approach that involves the synthesis of indole-4-carboxylic acid followed by the reduction of the pyrrole ring.

Synthetic Strategy 1: Construction of the Indoline Ring

This strategy is one of the most common and versatile approaches to substituted indolines.

Reductive Cyclization of a Substituted Nitroarene

A powerful method for constructing the indoline ring is the reductive cyclization of a substituted o-nitrotoluene derivative. This can be achieved through a multi-step sequence starting from readily available materials.

A well-documented route commences with methyl 2-methyl-3-nitrobenzoate.[1] This starting material undergoes bromination, followed by the formation of a phosphonium ylide and a subsequent Wittig reaction to introduce the vinyl group. The resulting 2-ethenyl-3-nitrobenzoate is then cyclized under palladium catalysis to form the indole ring, which can be subsequently reduced.

Figure 2: Synthetic pathway via reductive cyclization of a nitroarene.

Experimental Protocol: Synthesis of Methyl indole-4-carboxylate [1]

-

Methyl 2-bromomethyl-3-nitrobenzoate: To a solution of methyl 2-methyl-3-nitrobenzoate (97.9 mmol) in carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture under irradiation with a lamp. After completion, wash the reaction mixture and remove the solvent to yield the product.

-

(2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide: React the brominated product with triphenylphosphine in a suitable solvent like chloroform under reflux to form the corresponding phosphonium salt.

-

Methyl 2-ethenyl-3-nitrobenzoate: The phosphonium salt is then subjected to a Wittig reaction with formaldehyde, typically generated from paraformaldehyde, in the presence of a base to yield the vinyl derivative.

-

Methyl indole-4-carboxylate: The 2-ethenyl-3-nitrobenzoate (50.0 mmol) is dissolved in acetonitrile with triphenylphosphine (12.3 mmol) and palladium acetate (3.00 mmol). The mixture is stirred under a carbon monoxide atmosphere (59 psi) until the reaction is complete. The product is then purified by column chromatography.

The subsequent reduction of the indole ester to the indoline ester can be achieved through catalytic hydrogenation, followed by hydrolysis to afford the target carboxylic acid.

Intramolecular Heck Reaction

The intramolecular Heck reaction provides a powerful tool for the synthesis of heterocyclic systems.[2] This strategy involves the palladium-catalyzed cyclization of an N-allyl-2-haloaniline derivative. The carboxylic acid functionality can be introduced either on the starting aniline or after the formation of the indoline ring.

Figure 3: General scheme for indoline synthesis via intramolecular Heck reaction.

Synthetic Strategy 2: C4-Functionalization of the Indoline Core

This approach involves the synthesis of an N-protected indoline followed by the introduction of the carboxylic acid group at the C4 position. Directed ortho-lithiation is a key reaction in this strategy.

Directed Ortho-Lithiation

The N-tert-butoxycarbonyl (N-Boc) group is an effective directing group for the lithiation of the indoline ring.[3] While lithiation typically occurs at the C7 position, modification of the reaction conditions and the use of specific N-protecting groups can influence the regioselectivity. However, achieving selective C4-lithiation can be challenging. An alternative is to start with a pre-functionalized indoline.

Synthetic Strategy 3: Reduction of Indole-4-Carboxylic Acid

This is arguably the most direct approach, provided that indole-4-carboxylic acid is readily accessible. The synthesis of indole-4-carboxylic acid can be achieved from various starting materials, including 4-cyanoindole.

Synthesis from 4-Cyanoindole

4-Cyanoindole can be synthesized and subsequently hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Hydrolysis of 4-Cyanoindole

A general procedure for the hydrolysis of a cyano group to a carboxylic acid involves heating the nitrile in the presence of a strong acid or base.

-

Basic Hydrolysis: Suspend 4-cyanoindole in a mixture of ethanol and an aqueous solution of sodium hydroxide (20-40%). Heat the mixture at reflux for several hours.[4]

-

Acidic Hydrolysis: Reflux 4-cyanoindole in a concentrated aqueous acid, such as hydrochloric acid or sulfuric acid.

Catalytic Hydrogenation of Indole-4-Carboxylic Acid

The reduction of the pyrrole ring of indole-4-carboxylic acid to the corresponding indoline can be accomplished by catalytic hydrogenation. This method is often high-yielding and environmentally friendly.

Experimental Protocol: Catalytic Hydrogenation of Indole-4-Carboxylic Acid

A general procedure for the hydrogenation of unprotected indoles has been described using platinum on carbon (Pt/C) as the catalyst in water, with p-toluenesulfonic acid as an activator.[5]

-

To a solution of indole-4-carboxylic acid in water, add a catalytic amount of Pt/C and p-toluenesulfonic acid.

-

Subject the mixture to a hydrogen atmosphere (typically at a moderate pressure) at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Filter the catalyst and isolate the product.

It is important to note that electron-withdrawing groups, such as a carboxylic acid, can decrease the rate of hydrogenation.[5]

Quantitative Data Summary

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Methyl 2-ethenyl-3-nitrobenzoate | Methyl indole-4-carboxylate | Pd(OAc)₂, PPh₃, CO, MeCN | 91 | [1] |

| Indole-5-carboxylate | Indoline-5-carboxylate | H₂, Pt/C, p-TsOH, H₂O | High | [5] |

| 4-Cyanoindole | Indole-4-carboxylic acid | NaOH (aq), EtOH, reflux | Not specified | [4] |

Spectroscopic Data

The structural elucidation of this compound and its intermediates relies on standard spectroscopic techniques.

-

¹H NMR: The protons on the saturated five-membered ring of the indoline core typically appear as multiplets in the aliphatic region. The aromatic protons will show characteristic splitting patterns depending on the substitution. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-185 ppm.[6] The sp³-hybridized carbons of the indoline ring will appear in the aliphatic region.

-

IR Spectroscopy: The carboxylic acid will exhibit a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹.[6] The N-H stretch of the indoline will appear in the region of 3300-3500 cm⁻¹.

Conclusion

The retrosynthetic analysis of this compound reveals multiple viable synthetic pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the need for specific substitution patterns on the indoline core. The strategies outlined in this guide, including reductive cyclization, functionalization of a pre-formed indoline, and reduction of the corresponding indole, provide a solid foundation for researchers and drug development professionals to access this valuable scaffold for the creation of new and innovative therapeutic agents. Each approach offers a unique set of advantages and challenges, and the experimental protocols provided serve as a starting point for the practical synthesis of this important molecule.

References

- Caskey, D. C.; Tsantrizos, Y. S. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Green Chem.2010, 12 (9), 1533-1536.

- Supporting information for: Regioselective Iridium-Catalyzed C-H Methylation of Indoles and Pyrroles with Methanol. Org. Biomol. Chem.2017.

-

Synthesis of substituted indolines. ResearchGate. Available from: [Link]

- Wang, Y.; et al. Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. J. Org. Chem.2023, 88 (7), 4349–4358.

- Söderberg, B. C.; Shriver, J. A.; Wallace, J. M.

- Iwao, M.; Kuraishi, T. Synthesis of 7‐Substituted Indolines via Directed Lithiation of 1‐(tert‐Butoxycarbonyl)Indoline: 7‐Indolinecarboxaldehyde. Org. Synth.2003, 80, 124.

-

Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. MDPI. Available from: [Link]

- Böttcher, C.; et al. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiol.2014, 166 (3), 1247–1260.

- Cabrero-Antonino, J. R.; et al. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Chem. Sci.2017, 8 (9), 6439–6450.

-

1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl-. PubChem. Available from: [Link]

- 5 Combination of 1H and 13C NMR Spectroscopy.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry; LibreTexts.

- Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC2008, (xi), 189-201.

-

Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. Available from: [Link]

-

Synthesis of indole-4-carboxaldehydes and 4-acetylindole from N-alkyl-5-aminoisoquinolinium salts. ResearchGate. Available from: [Link]

-

Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]

- Zhang, Z.; et al. Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chem.2022, 5, 1398-1410.

- Process for the preparation of indole derivatives. Google Patents.

-

A Practical Synthesis of Indole-2-carboxylic Acid. ResearchGate. Available from: [Link]

-

The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. ResearchGate. Available from: [Link]

- Naik, N.; et al. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. Eur. J. Chem.2011, 2 (3), 271-276.

- Synthesis of a Series of Diaminoindoles. Molecules2019, 24 (18), 3324.

-

Cabrero-Antonino, J. R.; et al. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. ResearchGate. Available from: [Link]

- Carbonylative synthesis and functionalization of indoles. Beilstein J. Org. Chem.2024, 20, 973–984.

-

Reactivity toward the hydrolysis of methyl esters on pyrroloindoline-bearing intermediates. ResearchGate. Available from: [Link]

-

Method for preparing (s)-indoline-2-carboxylic acid and methyl ester thereof using hydrolytic enzyme. Patsnap. Available from: [Link]

- Indole-2-carboxylic acid, ethyl ester. Org. Synth.1963, 43, 40.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. Synthesis of 7‐Substituted Indolines via Directed Lithiation of 1‐(tert‐Butoxycarbonyl)Indoline: 7‐Indolinecarboxaldehyde | Semantic Scholar [semanticscholar.org]

- 4. youtube.com [youtube.com]

- 5. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Mechanistic Guide to the Synthesis of Substituted 2,3-Dihydro-1H-indoles

Abstract

The 2,3-dihydro-1H-indole, commonly known as the indoline scaffold, is a privileged heterocyclic motif integral to a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique structural and electronic properties have made it a cornerstone in drug discovery, with applications ranging from anticancer agents to neurotherapeutics. The stereoselective synthesis of substituted indolines, however, presents significant synthetic challenges. This in-depth technical guide provides a comprehensive overview of the core mechanistic principles governing the formation of substituted 2,3-dihydro-1H-indoles. We will dissect several field-proven synthetic strategies, including reductive approaches via indole hydrogenation and nitroarene cyclization, transition-metal-catalyzed intramolecular cyclizations such as Heck and Buchwald-Hartwig reactions, and modern organocatalytic asymmetric methods. For each methodology, we will explore the underlying reaction mechanisms, explain the causality behind experimental choices, and provide validated protocols to empower researchers in the rational design and execution of indoline syntheses.

Introduction: The Significance of the Indoline Core

The indoline framework is a recurring structural element in a multitude of biologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended substituents, making it an ideal scaffold for probing and modulating biological targets. The presence of a basic nitrogen atom and a lipophilic benzene ring imparts a unique physicochemical profile that is often conducive to favorable pharmacokinetic properties.

Despite its prevalence, the construction of the indoline ring, particularly with control over stereocenters at the C2 and C3 positions, is not trivial. The primary challenge often lies in overcoming the aromaticity of precursor molecules or in precisely controlling the regioselectivity and stereoselectivity of ring-closing reactions. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the mechanisms that enable the controlled synthesis of this critical heterocyclic system.

Reductive Strategies for Indoline Formation

Reductive methods are among the most direct and widely employed strategies for accessing the indoline scaffold. These approaches typically involve either the reduction of a pre-existing indole ring or a tandem process where the reduction of a functional group initiates an intramolecular cyclization.

Mechanism: Catalytic Hydrogenation of Indoles

The direct hydrogenation of the indole C2=C3 double bond is an atom-economical route to indolines. However, it is mechanistically challenging due to the resonance stability of the indole's aromatic system and the potential for the product, a secondary amine, to poison the metal catalyst.[1]

Expert Insight: The key to overcoming the high activation energy of indole reduction is to disrupt its aromaticity. This is most effectively achieved by performing the hydrogenation under acidic conditions.[1][2] A Brønsted acid protonates the indole at the C3 position, the site of highest electron density, to form a non-aromatic 3H-indolium cation.[2] This intermediate contains a localized C=N double bond (an iminium ion), which is significantly more susceptible to hydrogenation by a transition metal catalyst than the C=C bond within the aromatic pyrrole ring.[1][2]

This acid-activation strategy is effective for both heterogeneous catalysts like Platinum on carbon (Pt/C) and homogeneous catalysts, such as Iridium-based complexes, which are often used for asymmetric hydrogenations.[1][3]

-

To a solution of the substituted indole (1.0 mmol) in water (5 mL), add p-toluenesulfonic acid (1.2 mmol).

-

Add 10% Platinum on carbon (Pt/C) catalyst (5 mol%).

-

Pressurize the reaction vessel with hydrogen gas (H₂) to 30 bar.

-

Stir the mixture vigorously at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Neutralize the filtrate with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the indoline product.

| Entry | Substrate (Indole) | Catalyst System | Yield (%) | ee (%) |

| 1 | 2-Phenyl-1H-indole | Ir/ZhaoPhos | 98 | 96 |

| 2 | 2-(4-Methoxyphenyl)-1H-indole | Ir/ZhaoPhos | 95 | 95 |

| 3 | 2-(4-Chlorophenyl)-1H-indole | Ir/ZhaoPhos | 97 | 94 |

| 4 | 2-(Thiophen-2-yl)-1H-indole | Ir/ZhaoPhos | 95 | 95 |

Mechanism: Reductive Cyclization of o-Nitroaryl Precursors

This powerful strategy constructs the indoline ring by forming the N1-C2 bond intramolecularly. The key is a tandem reaction sequence where an ortho-substituted nitroarene is first reduced to an amine, which then spontaneously cyclizes onto an adjacent electrophilic center. A classic example is the reductive cyclization of a 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one derivative.[4]

Expert Insight: The choice of reducing agent is critical for the success of this transformation. While various systems can reduce a nitro group, reagents like iron powder in acidic media (e.g., Fe/HCl) are particularly effective and cost-efficient.[4] The reaction proceeds by first reducing the nitro group to a hydroxylamine, then to a nitroso intermediate, and finally to the aniline. This newly formed nucleophilic amine is positioned perfectly to attack an adjacent electrophile (e.g., the ketone of a chalcone derivative), triggering a cyclization cascade to form the heterocyclic ring.[4]

-

Suspend the substituted 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one derivative (1.0 mmol) and iron powder (6.0 mmol) in ethanol (10 mL).

-

Heat the mixture to reflux (approximately 78 °C).

-

Add concentrated hydrochloric acid (HCl, 1.0 mmol) dropwise to the refluxing suspension.

-

Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a Celite pad.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the 4-indolylquinoline product, which is formed via the indoline intermediate followed by aromatization.

Transition-Metal-Catalyzed Intramolecular Cyclizations

Palladium-catalyzed cross-coupling reactions have revolutionized C-N bond formation, and their intramolecular variants provide elegant and highly modular routes to substituted indolines.

Mechanism: Intramolecular Buchwald-Hartwig Amination

The intramolecular Buchwald-Hartwig amination is a robust method for forming the indoline N1-C7a bond. The reaction typically involves the cyclization of an N-protected 2-(2-haloaryl)ethylamine.

Expert Insight: The success of this reaction hinges on the catalytic cycle, which is common to all Buchwald-Hartwig aminations.[5] A Pd(0) catalyst first undergoes oxidative addition into the aryl-halide bond to form a Pd(II) complex. The tethered amine then displaces a ligand and coordinates to the palladium center. A base deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. The choice of phosphine ligand is paramount; bulky, electron-rich ligands (e.g., Josiphos, XPhos) are required to facilitate the reductive elimination step, which is often rate-limiting, and to prevent undesired side reactions like β-hydride elimination.[5][6]

Sources

- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Indoline synthesis [organic-chemistry.org]

Introduction: Unveiling the Structural Identity of a Key Heterocyclic Building Block

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-Dihydro-1H-indole-4-carboxylic Acid

This compound, also known as indoline-4-carboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic scaffold, combining an aromatic ring with a saturated nitrogen-containing ring and a carboxylic acid functional group, makes it a versatile starting material for synthesizing complex molecular architectures with potential therapeutic applications. As with any compound destined for advanced research, unambiguous structural verification is paramount. This guide provides a comprehensive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required to confirm the identity and purity of this molecule. The interpretation herein is grounded in fundamental principles and serves as a practical reference for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its spectroscopic signature. The molecule consists of three key regions: the benzene ring, the dihydro-pyrrole ring, and the carboxylic acid group. Each region provides distinct signals that, when analyzed together, create a unique fingerprint for the compound.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in a molecule. For this compound, the spectrum can be divided into four distinct regions: the downfield carboxylic acid proton, the aromatic protons, the aliphatic protons of the dihydropyrrole ring, and the amine proton.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Singlet (broad) | 1H | COOH | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. |

| ~7.5 | Doublet | 1H | Ar-H (H-5) | This proton is ortho to the electron-withdrawing carboxylic acid group, causing a downfield shift. It is coupled to H-6. |

| ~7.1 | Triplet | 1H | Ar-H (H-6) | This proton is coupled to both H-5 and H-7, resulting in a triplet. |

| ~6.6 | Doublet | 1H | Ar-H (H-7) | This proton is ortho to the electron-donating amine group, causing an upfield shift relative to other aromatic protons. It is coupled to H-6. |

| ~5.5 | Singlet (broad) | 1H | N-H | The chemical shift of the amine proton is variable and concentration-dependent. It often appears as a broad signal due to quadrupolar relaxation and exchange. |

| ~3.5 | Triplet | 2H | CH₂ (C-2) | These protons are adjacent to the nitrogen atom, leading to a downfield shift. They are coupled to the C-3 protons, resulting in a triplet. |

| ~3.0 | Triplet | 2H | CH₂ (C-3) | These protons are adjacent to the aromatic ring and coupled to the C-2 protons, appearing as a triplet. |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum is typically acquired with proton decoupling, resulting in a series of singlets. The chemical shifts are indicative of the electronic environment of each carbon. Carbons attached to electronegative atoms (O, N) and those in the aromatic ring appear further downfield.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment | Rationale |

| ~170 | C=O | The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule.[1] |

| ~145 | Ar-C (quaternary) | Quaternary aromatic carbon attached to the nitrogen (C-7a). |

| ~130 | Ar-C | Aromatic CH carbon (C-6). |

| ~128 | Ar-C (quaternary) | Quaternary aromatic carbon attached to the carboxylic acid (C-4). |

| ~120 | Ar-C | Aromatic CH carbon (C-5). |

| ~118 | Ar-C (quaternary) | Quaternary aromatic carbon at the ring junction (C-3a). |

| ~115 | Ar-C | Aromatic CH carbon (C-7). |

| ~45 | CH₂ (C-2) | Aliphatic carbon adjacent to the nitrogen atom. |

| ~28 | CH₂ (C-3) | Aliphatic carbon adjacent to the aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. The spectrum of this compound is dominated by features from the carboxylic acid and the secondary amine.

Table 3: Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Description |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | This extremely broad absorption is a hallmark of a hydrogen-bonded carboxylic acid and often overlaps with C-H stretching frequencies.[2][3][4] |

| ~3400 | N-H stretch (Secondary Amine) | Moderate, Sharp | This peak appears on the shoulder of the broad O-H band and is characteristic of the N-H bond in the indoline ring. |

| ~3050 | Aromatic C-H stretch | Weak to Moderate | Peaks appear just above 3000 cm⁻¹ for sp² C-H bonds. |

| ~2950 | Aliphatic C-H stretch | Weak to Moderate | Peaks appear just below 3000 cm⁻¹ for sp³ C-H bonds. |

| 1710 - 1680 | C=O stretch (Carboxylic Acid) | Strong, Sharp | This intense absorption is characteristic of the carbonyl group in a carboxylic acid that is conjugated with the aromatic ring.[2][5] |

| 1600 - 1450 | C=C stretch (Aromatic) | Moderate | A series of absorptions indicating the presence of the benzene ring. |

| 1320 - 1210 | C-O stretch (Carboxylic Acid) | Strong | Associated with the carbon-oxygen single bond of the carboxylic acid.[2] |

| ~1250 | C-N stretch | Moderate | Corresponds to the stretching vibration of the C-N bond in the amine. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₉NO₂), the molecular weight is 163.18 g/mol .

-

Molecular Ion (M⁺): A peak at m/z = 163 is expected, corresponding to the intact molecule.

-

Key Fragmentation Pathways:

-

Loss of H₂O: A fragment at m/z = 145 ([M-18]⁺) can occur from the loss of a water molecule from the carboxylic acid group.

-

Loss of •COOH: A significant fragment at m/z = 118 ([M-45]⁺) is expected due to the loss of the carboxyl radical, leaving the stable indoline cation. This is often a dominant fragmentation pathway for aromatic carboxylic acids.

-

Decarboxylation (Loss of CO₂): A fragment at m/z = 119 ([M-44]⁺) can arise from the loss of carbon dioxide.

-

Experimental Workflow and Protocols

To ensure the acquisition of high-quality, reliable data, standardized protocols must be followed. The following outlines a general workflow for the spectroscopic analysis of this compound.

Caption: Standardized workflow for spectroscopic characterization.

Protocol 1: NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's polarity and to ensure the observation of exchangeable protons (NH and OH).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

Protocol 2: IR Spectroscopy (ATR Method)

-

Background: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Protocol 3: Mass Spectrometry (ESI Method)

-

Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ (m/z 164) and the deprotonated molecule [M-H]⁻ (m/z 162), respectively.

Conclusion

The structural elucidation of this compound is definitively achieved through a coordinated application of modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key carboxylic acid and amine functional groups. Mass spectrometry validates the molecular weight and offers insight into the molecule's stability and fragmentation patterns. Together, these methods provide a robust and self-validating system for confirming the identity and ensuring the quality of this important synthetic intermediate, thereby supporting its application in advanced scientific research and drug discovery pipelines.

References

-

UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

QuimicaOrganica.org. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Yadav, A. (2024, March 14). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives [Video]. YouTube. Retrieved from [Link]

-

Khamar, M. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7485. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,3-Dihydro-1H-indole-4-carboxylic Acid

Introduction: The Structural Elucidation of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the 2,3-dihydro-1H-indole, or indoline, scaffold is of paramount importance. Its presence in numerous natural products and synthetic compounds with significant biological activities underscores the need for robust analytical methodologies for its characterization. 2,3-Dihydro-1H-indole-4-carboxylic acid, a key building block, presents a unique spectroscopic challenge due to the interplay of the saturated heterocyclic ring and the electron-withdrawing carboxylic acid group on the aromatic system. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of such molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering researchers and drug development professionals a detailed framework for its identification and characterization.

Molecular Structure and Numbering

A clear understanding of the molecular structure and a consistent numbering system are fundamental to any NMR spectral analysis. The structure of this compound is depicted below, with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each non-equivalent proton in the molecule. The chemical shifts are influenced by the electronic environment, with the carboxylic acid group and the aromatic ring playing key roles in deshielding nearby protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | 7.5 - 7.7 | d | ~7.5 - 8.0 | deshielded by the adjacent carboxylic acid group |